MFCD02226662
Description
The MDL numbers referenced in the evidence (e.g., MFCD13195646, MFCD19441847, MFCD00003330) represent structurally diverse boronic acids and aromatic derivatives, which are often utilized in pharmaceutical and materials research. These compounds share functional groups (e.g., boronic acid, halogen substituents) that influence reactivity, solubility, and bioactivity. For this analysis, we will focus on compounds from (CAS 1046861-20-4) and (CAS 1761-61-1) as primary comparators, given their structural relevance and available data on synthesis and properties .
Properties
IUPAC Name |
4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-4-6-14(7-5-11)10-19-16-15(9-17)12(2)8-13(3)18-16/h4-8H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZATTIQTWEGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02226662 typically involves a series of well-defined chemical reactions. One common method includes the catalytic oxidation of precursor compounds in a controlled environment. For instance, the continuous-flow synthesis of related compounds in a packed-bed reactor has been optimized using catalysts like Ru/Al2O3 in toluene, achieving high yields under specific conditions such as 140°C reaction temperature and 10 ml/min oxygen flow rate .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as hydrothermal carbonization can offer advantages like lower reaction temperatures, shorter reaction times, and higher carbonization yields .
Chemical Reactions Analysis
Types of Reactions
MFCD02226662 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
For oxidation reactions, common reagents include oxygen or other oxidizing agents, often in the presence of a catalyst. Reduction reactions may involve hydrogen or other reducing agents under controlled conditions. Substitution reactions typically require specific catalysts and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diformylfuran derivatives, while reduction reactions can produce various alcohols or hydrocarbons .
Scientific Research Applications
MFCD02226662 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of MFCD02226662 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of the target compound (hypothetically extrapolated from MFCD02226662’s analogs) and its closest structural relatives:
Key Observations :
- Halogen Substitution : Increased bromine/chlorine content (e.g., CAS 1761-61-1) correlates with higher molecular weight and reduced solubility due to hydrophobicity.
- Bioavailability : Compounds with boronic acid groups (e.g., CAS 1046861-20-4) exhibit better BBB permeability, likely due to moderate Log P values (~2.15–2.78) balancing lipophilicity and polarity .
- Synthetic Accessibility : CAS 1761-61-1’s synthesis using recyclable A-FGO catalysts highlights advances in green chemistry, whereas CAS 1046861-20-4 employs traditional palladium-mediated cross-coupling .
Insights :
Trends :
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